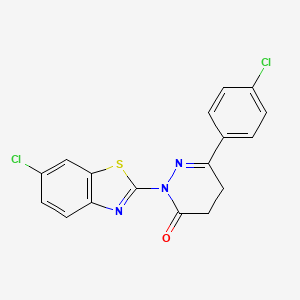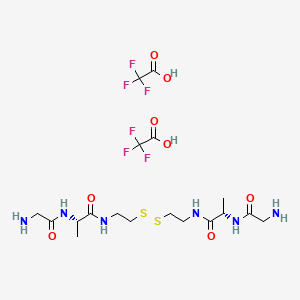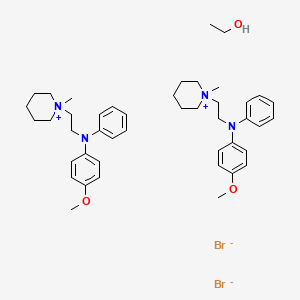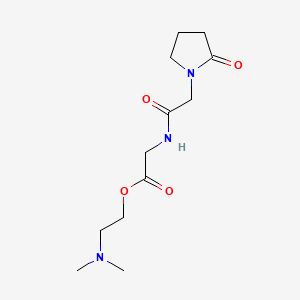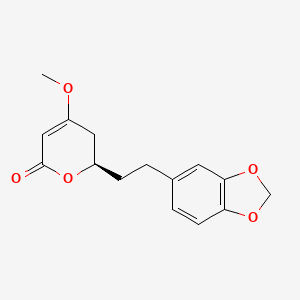
Dihydromethysticin, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydromethysticin, ®- is a bioactive kavalactone found in the kava plant (Piper methysticum). It is one of the six major kavalactones responsible for the pharmacological activity of kava extracts. This compound has been studied for its various biological effects, including analgesic, anticonvulsant, and anxiolytic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydromethysticin typically involves the extraction of kava root followed by purification processes. One common method is the use of ultraperformance liquid chromatography combined with high-resolution tandem mass spectrometry (UPLC-MS/MS) to isolate and quantify kavalactones, including dihydromethysticin .
Industrial Production Methods
Industrial production of dihydromethysticin involves large-scale extraction from kava roots. The process includes grinding the roots, followed by solvent extraction and purification using chromatographic techniques. The purified compound is then crystallized to obtain dihydromethysticin in its pure form .
化学反応の分析
Types of Reactions
Dihydromethysticin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure, affecting its biological activity.
Substitution: Substitution reactions can introduce new functional groups, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of dihydromethysticin, each with distinct biological activities .
科学的研究の応用
Dihydromethysticin has a wide range of scientific research applications:
作用機序
Dihydromethysticin acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission. This mechanism results in anxiolytic and sedative effects. Additionally, it inhibits monoamine oxidase B, contributing to its neuroprotective properties .
類似化合物との比較
Similar Compounds
Desmethoxyyangonin: Another kavalactone with marked activity on the induction of CYP3A23.
Kavain: Known for its sedative effects and is a major component of kava extracts.
Uniqueness
Dihydromethysticin is unique due to its specific modulation of GABA-A receptors and its reversible inhibition of monoamine oxidase B. These properties make it particularly effective in producing anxiolytic and neuroprotective effects without the risks associated with other sedatives .
特性
CAS番号 |
329351-76-0 |
|---|---|
分子式 |
C15H16O5 |
分子量 |
276.28 g/mol |
IUPAC名 |
(2R)-2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3/t11-/m1/s1 |
InChIキー |
RSIWXFIBHXYNFM-LLVKDONJSA-N |
異性体SMILES |
COC1=CC(=O)O[C@@H](C1)CCC2=CC3=C(C=C2)OCO3 |
正規SMILES |
COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



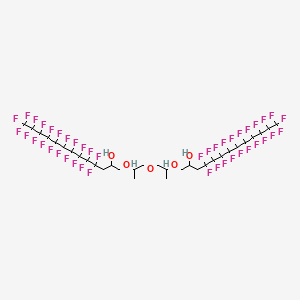
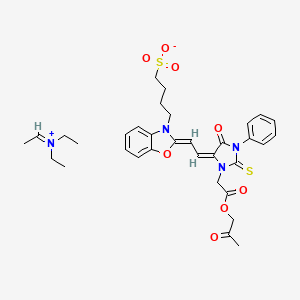
![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate](/img/structure/B15186849.png)
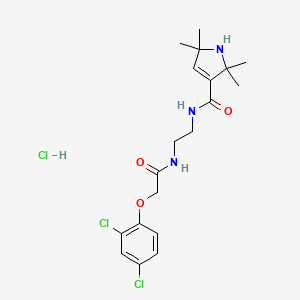
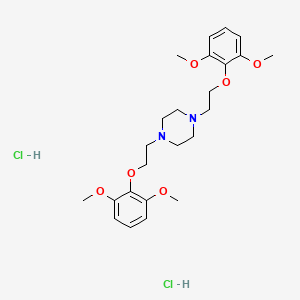
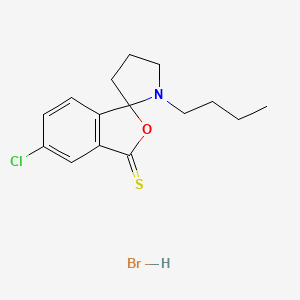
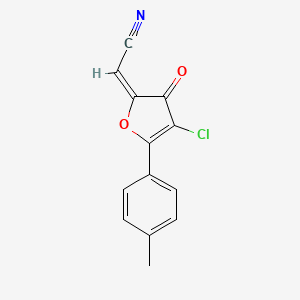
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
